![molecular formula C21H24N2O3 B4894857 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 404.49 g/mol. In
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit potent biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body. In addition, 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit low toxicity, making it a potential candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments include its potent anticancer and anti-inflammatory activity, low toxicity, and high purity. However, there are also limitations to using 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One direction is to further explore its mechanism of action and potential side effects. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to optimize the synthesis method of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide to enhance its yield and purity. Overall, 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has shown promising potential for various applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the reaction between 2-(2-methylphenoxy)acetic acid and 4-(1-piperidinylcarbonyl)aniline in the presence of a coupling agent. The reaction takes place under mild conditions and yields 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide with high purity. The synthesis method has been optimized to enhance the yield and purity of 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-7-3-4-8-19(16)26-15-20(24)22-18-11-9-17(10-12-18)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYTUVHIUZACIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

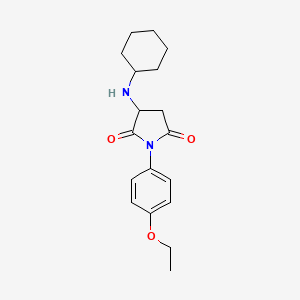
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)
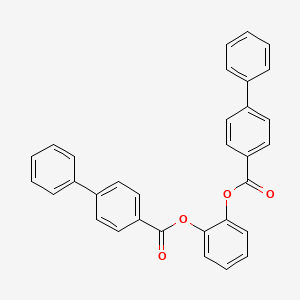
![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)
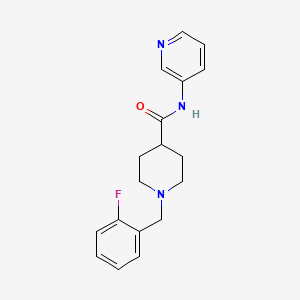
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
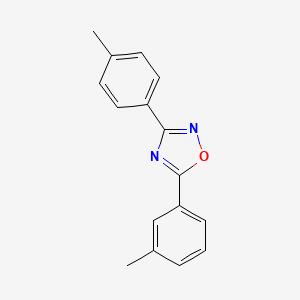
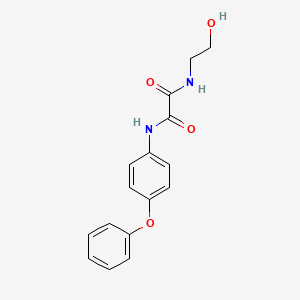
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)